

Cross-Reactivity Profile of (7R)-Elisrasib: A Comparative Guide

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Compound of Interest

Compound Name: (7R)-Elisrasib

Cat. No.: B15610712

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(7R)-Elisrasib (also known as D3S-001) is a next-generation, orally bioavailable covalent inhibitor of the KRAS G12C mutant protein, a key driver in several cancer types.[1][2][3][4][5][6] Its mechanism of action involves selectively and irreversibly binding to the cysteine residue of the KRAS G12C mutant, locking it in an inactive GDP-bound state. This prevents downstream signaling through pathways such as the MAPK and PI3K-AKT cascades, thereby inhibiting tumor cell proliferation and survival.[7][8] Preclinical and clinical data have demonstrated its potent anti-tumor activity, including in patients who have developed resistance to first-generation KRAS G12C inhibitors.[1][2][4][6]

This guide provides a comparative overview of the selectivity of **(7R)-Elisrasib**, contextualized with other KRAS G12C inhibitors. While specific quantitative data on the cross-reactivity of **(7R)-Elisrasib** across a broad panel of kinases and other proteins is not publicly available in the reviewed literature, this document outlines the methodologies used to determine such a profile and presents the known on-target potency of Elisrasib in comparison to other inhibitors.

On-Target Potency: (7R)-Elisrasib vs. First-Generation Inhibitors

(7R)-Elisrasib has shown significantly higher potency against the KRAS G12C mutant compared to first-generation inhibitors like sotorasib and adagrasib in preclinical studies.[8] This enhanced potency is a key differentiator and is attributed to its rapid and complete target engagement.[1][2][4][8]

Compound	Target	Assay Type	IC50 (nM)	Reference
(7R)-Elisrasib (D3S-001)	KRAS G12C	Cell-based (H358)	0.6	[9][10]
(7R)-Elisrasib (D3S-001)	KRAS G12C	Cell-based (MIA- PA-CA-2)	0.44	[9][10]
Sotorasib	KRAS G12C	Cell-based (pERK inhibition)	~2.1	[8]
Adagrasib	KRAS G12C	Cell-based (pERK inhibition)	~5.7	[8]

Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here is for comparative purposes based on available preclinical data.

Assessment of Cross-Reactivity: Experimental Protocols

To determine the cross-reactivity and off-target effects of a compound like **(7R)-Elisrasib**, a series of standardized biochemical and cellular assays are typically employed.

Kinase Selectivity Profiling

A broad panel of kinases is screened to assess the inhibitor's specificity. This is a critical step to identify potential off-target effects that could lead to toxicity or unexpected pharmacological activities.

Experimental Protocol: In Vitro Kinase Panel Screening (Radiometric Assay)

- **Compound Preparation:** A stock solution of **(7R)-Elisrasib** is prepared in DMSO and serially diluted to create a range of concentrations for testing.
- **Kinase Reaction Setup:** In a multi-well plate, a reaction mixture is prepared containing a specific purified kinase, a corresponding substrate (peptide or protein), and a reaction buffer with necessary cofactors (e.g., ATP, MgCl₂).

- **Inhibitor Addition:** The serially diluted **(7R)-Elisrasib** or a vehicle control (DMSO) is added to the wells.
- **Reaction Initiation:** The kinase reaction is initiated by the addition of radiolabeled $[\gamma\text{-}^{33}\text{P}]\text{ATP}$.
- **Incubation:** The reaction is allowed to proceed for a defined period at a controlled temperature.
- **Reaction Termination and Substrate Capture:** The reaction is stopped, and the reaction mixture is transferred to a filter membrane that captures the phosphorylated substrate.
- **Washing:** Unincorporated $[\gamma\text{-}^{33}\text{P}]\text{ATP}$ is washed away.
- **Detection:** The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
- **Data Analysis:** The percentage of inhibition at each concentration is calculated relative to the vehicle control. IC50 values are determined by fitting the data to a dose-response curve.

Cellular Off-Target Analysis

Cell-based assays are used to confirm whether the off-target effects observed in biochemical assays translate to a cellular context.

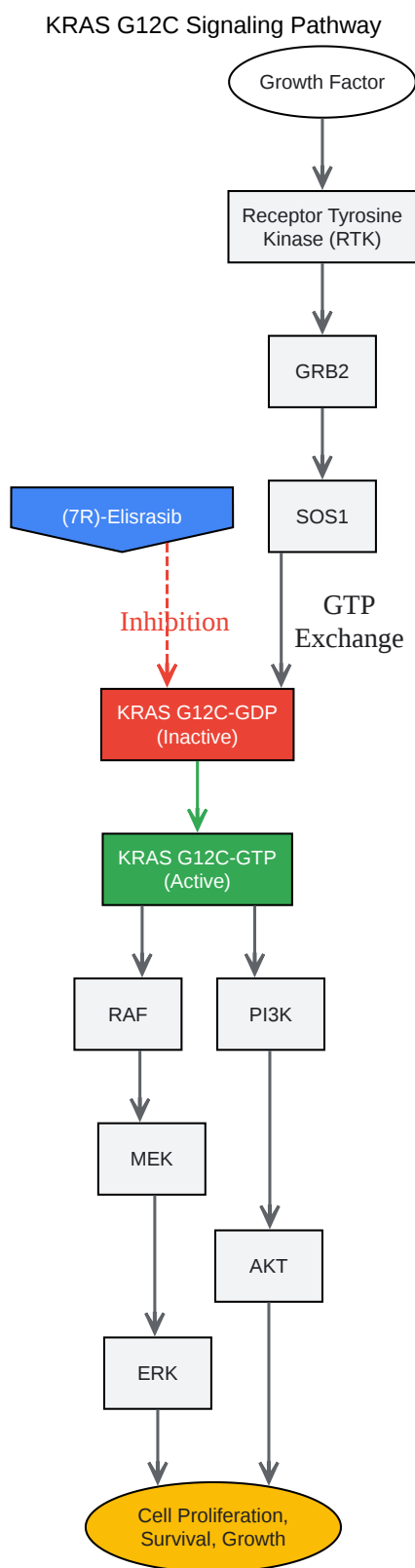
Experimental Protocol: Western Blot for Pathway Analysis

- **Cell Culture and Treatment:** Cancer cell lines (ideally with and without the KRAS G12C mutation) are cultured and treated with varying concentrations of **(7R)-Elisrasib** for a specified time.
- **Cell Lysis:** Cells are harvested and lysed to extract total protein.
- **Protein Quantification:** The total protein concentration in each lysate is determined.
- **SDS-PAGE and Western Blotting:** Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane.

- **Antibody Incubation:** The membrane is incubated with primary antibodies specific for phosphorylated and total forms of key proteins in the KRAS signaling pathway (e.g., p-ERK, ERK, p-AKT, AKT) and potential off-target pathways.
- **Detection:** Following incubation with a secondary antibody conjugated to an enzyme (e.g., HRP), a chemiluminescent substrate is added, and the protein bands are visualized.
- **Analysis:** The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels to assess the effect of the inhibitor on pathway activation.

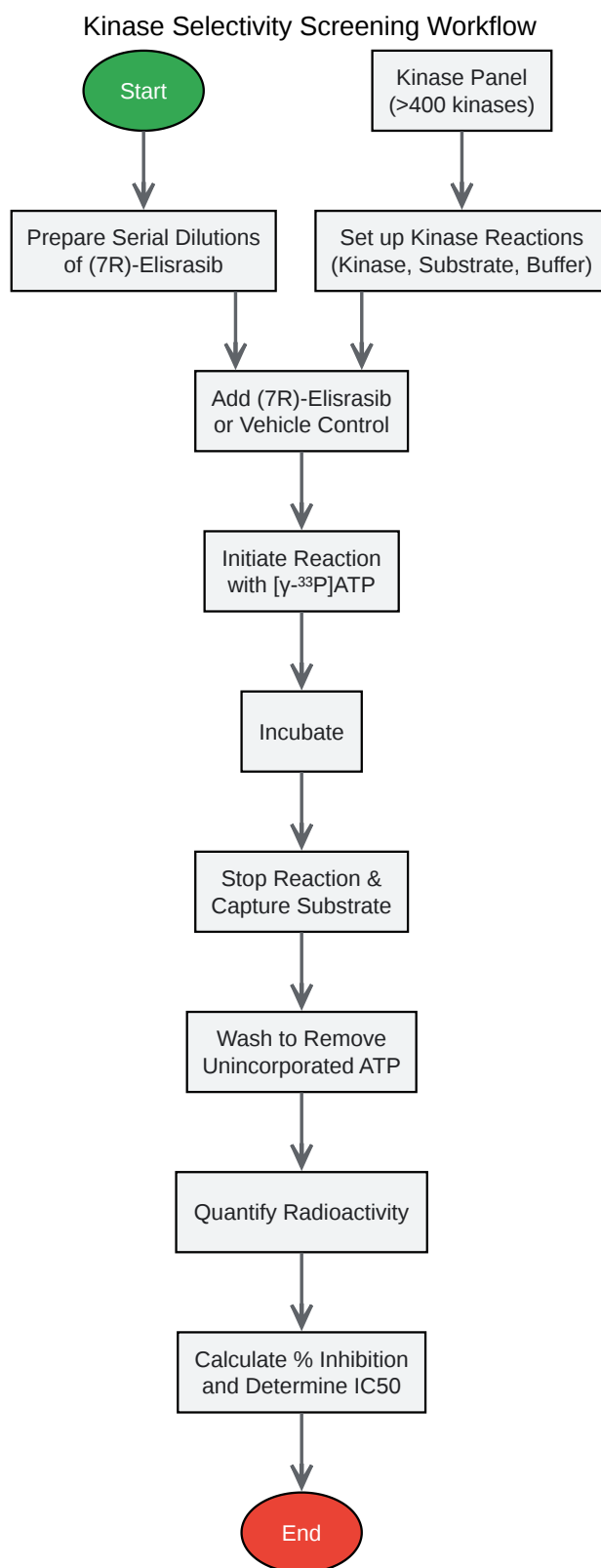
Signaling Pathways and Experimental Workflow

To visually represent the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.



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Caption: KRAS G12C signaling pathway and the inhibitory action of **(7R)-Elisrasib**.



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